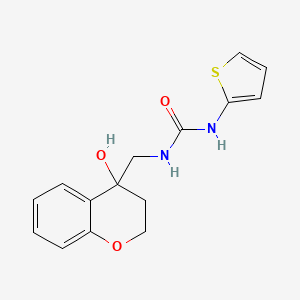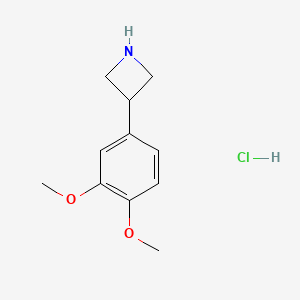
3-(3,4-Dimethoxyphenyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3,4-Dimethoxyphenyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 2408964-51-0 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 3-(3,4-dimethoxybenzyl)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO2.ClH/c1-14-11-4-3-9 (6-12 (11)15-2)5-10-7-13-8-10;/h3-4,6,10,13H,5,7-8H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
A study focusing on the acidolysis mechanism of β-O-4-type lignin model compounds revealed significant insights into the cleavage processes involving compounds with 3,4-dimethoxyphenyl groups. It was discovered that the presence of the γ-hydroxymethyl group in these compounds significantly alters the reaction mechanism, highlighting the importance of structural elements in the degradation of lignin models. This research has implications for understanding the chemical breakdown of lignin, a major component of plant biomass, which is crucial for developing efficient methods for converting biomass into valuable chemicals and energy sources (T. Yokoyama, 2015).
Gene Expression Regulation by Azacitidine Analogues
Another area of interest is the study of 5-Aza-2′-deoxycytidine (AzaD), a compound related to azetidine derivatives, which has shown varied effects on gene expression beyond its primary use in promoter demethylation. The complexity of its action suggests potential applications in modifying gene expression for therapeutic purposes, offering a broader understanding of how similar compounds might be used to influence cellular processes in a context-dependent manner (R. S. Seelan et al., 2018).
Therapeutic Potential Beyond Conventional Applications
While not directly related to 3-(3,4-Dimethoxyphenyl)azetidine hydrochloride, research into compounds with structural or functional similarities provides insights into potential therapeutic applications. For example, studies on MDMA (3,4-methylenedioxymethamphetamine) and its effects on psychotherapy for PTSD indicate the potential for substances affecting serotonin systems to have significant therapeutic benefits (B. Sessa et al., 2019). Similar mechanisms of action or therapeutic effects could be explored for azetidine derivatives in psychiatric or neurological disorders.
Aziridine Alkaloids in Drug Discovery
Aziridine alkaloids, with their natural occurrence and synthetic analogs, have shown a wide range of biological activities, including antitumor and antimicrobial effects. This emphasizes the role of aziridine-containing compounds in serving as prototypes for drug discovery, suggesting that azetidine derivatives like this compound could be explored for similar pharmacological potentials (Fyaz M. D. Ismail et al., 2009).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on prevention, response, storage, and disposal in case of exposure .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8(5-11(10)14-2)9-6-12-7-9;/h3-5,9,12H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHBBQALWLNPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


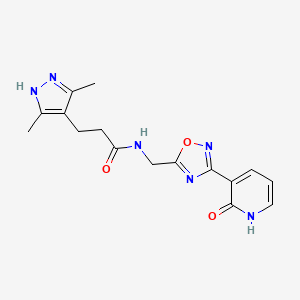
![2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629391.png)
![4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2629393.png)
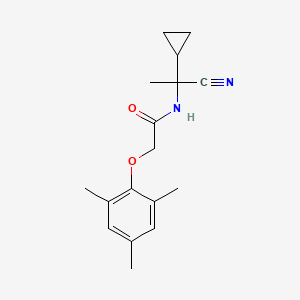
![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)

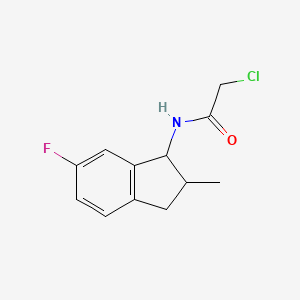
![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2629402.png)
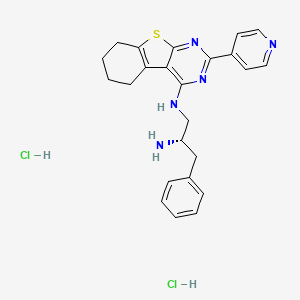
![rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B2629405.png)
![1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2629406.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2629407.png)
